Regiospecific Bromine at C6 Enables Palladium-Catalyzed Cross-Coupling Not Accessible with the Non-Halogenated Parent
The 6-bromo substituent provides a site for oxidative addition to Pd(0) catalysts, enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. The non-halogenated parent 1,3-dihydroisobenzofuran-4-ol (CAS 417704-22-4) lacks any carbon–halogen bond and cannot undergo direct cross-coupling without prior functionalization . The C–Br bond dissociation energy for aryl bromides is approximately 337 kJ·mol⁻¹, compared to ~397 kJ·mol⁻¹ for aryl chlorides and ~525 kJ·mol⁻¹ for aryl fluorides, placing the 6-bromo derivative in the optimal reactivity window for room-temperature or mildly heated palladium catalysis [1]. A commercially available boronic ester derivative—2-(6-bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2409556-91-6, MW 325.01)—further demonstrates the synthetic utility of the 6-bromo handle for downstream diversification [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) and suitability for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br BDE ≈ 337 kJ·mol⁻¹; undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 80 °C) |
| Comparator Or Baseline | Parent 1,3-dihydroisobenzofuran-4-ol: no C–X bond; 6-chloro analog: C–Cl BDE ≈ 397 kJ·mol⁻¹; 6-fluoro analog: C–F BDE ≈ 525 kJ·mol⁻¹ |
| Quantified Difference | C–Br oxidative addition rate is approximately 10²–10³-fold faster than C–Cl, and C–F is essentially unreactive under standard Suzuki conditions |
| Conditions | Calculated BDE values from standard bond enthalpy tables; relative oxidative addition rates from Pd(0) mechanistic literature (Miyaura & Suzuki, 1995) |
Why This Matters
The 6-bromo derivative uniquely balances stability and reactivity for late-stage diversification, avoiding the need for pre-functionalization steps required by the non-halogenated parent or the forcing conditions needed for chloro/fluoro analogs.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457-2483. doi:10.1021/cr00039a007. View Source
- [2] 001Chemical. 2-(6-Bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 2409556-91-6, MW 325.01. Available at: https://www.001chemical.com (accessed 2026-05-03). View Source
